Quinoline, 4-(p-methylaminostyryl)-

Description

Molecular Structure and Stereochemistry

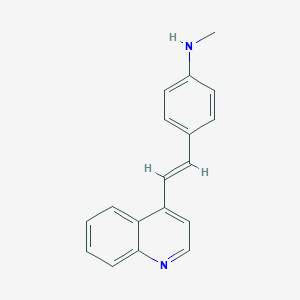

The molecular structure of Quinoline, 4-(p-methylaminostyryl)- exhibits a characteristic three-component architecture consisting of a quinoline heterocyclic system, an ethenyl bridge, and a para-methylaminobenzene moiety. The compound's stereochemical configuration demonstrates exclusive E (trans) geometry about the central styryl double bond, as evidenced by its standard stereochemical notation and confirmed through crystallographic analyses of related styrylquinoline derivatives. The International Union of Pure and Applied Chemistry name for this compound is N-methyl-4-[(E)-2-quinolin-4-ylethenyl]aniline, which precisely describes its stereochemical arrangement.

The quinoline portion adopts a planar bicyclic configuration, featuring a benzene ring fused to a pyridine ring system. The nitrogen atom within the quinoline framework occupies position 1 of the heterocyclic system, while the styryl substituent attaches at position 4. The para-methylaminobenzene component connects through the ethenyl linkage, with the methylamino group positioned opposite to the styryl bridge attachment point. This specific arrangement creates an extended conjugated system spanning approximately 18 carbon atoms and incorporating two nitrogen heteroatoms.

Crystallographic data from related styrylquinoline compounds reveal that the E configuration represents the thermodynamically preferred stereochemical arrangement. The alternative Z isomer would necessarily impose considerable steric strain due to unfavorable intramolecular contacts between the quinoline and methylaminobenzene substituents. Computational studies have demonstrated that the E configuration minimizes steric hindrance while maximizing orbital overlap within the extended π-system.

Styrylquinoline Framework: Core Features and Conformational Analysis

The styrylquinoline framework in Quinoline, 4-(p-methylaminostyryl)- demonstrates characteristic structural features that distinguish it from other quinoline derivatives. The 4-position substitution pattern creates a unique molecular geometry where the styryl unit adopts a twisted conformation relative to the quinoline plane. Research has shown that 4-styrylquinolines consistently exhibit marked deviations from planarity, with the styryl unit typically twisted out of the quinoline plane by substantial dihedral angles.

Conformational analysis studies reveal that the compound exists in multiple low-energy conformations due to rotation about the exocyclic carbon-carbon bond linking the quinoline and styryl components. The rotational barrier for this conformational interconversion has been calculated using density functional theory methods, indicating moderate flexibility within the molecular framework. These conformational preferences significantly influence the compound's electronic properties and potential intermolecular interactions.

The quinoline heterocyclic core maintains its characteristic aromatic character throughout conformational changes, as evidenced by bond length measurements and electron density distributions. The styryl bridge preserves its trans configuration under normal conditions, with the double bond exhibiting typical alkene characteristics. The para-methylaminobenzene component demonstrates restricted rotation due to partial double bond character arising from resonance interactions with the extended π-system.

Relationship Between Methylaminostyryl and Dimethylaminostyryl Derivatives

The structural relationship between Quinoline, 4-(p-methylaminostyryl)- and its dimethylaminostyryl analog reveals important insights into substituent effects on molecular properties. The dimethylaminostyryl derivative, 4-(4-dimethylaminostyryl)quinoline, differs structurally only in the substitution of a hydrogen atom with an additional methyl group on the amino nitrogen. This seemingly minor modification produces measurable changes in molecular weight, electronic distribution, and physical properties.

Comparative analysis demonstrates that the dimethylaminostyryl compound exhibits a molecular weight of 274.4 grams per mole compared to 260.3 grams per mole for the methylaminostyryl derivative. The additional methyl group increases the electron-donating capacity of the amino substituent, thereby enhancing the overall electron density within the extended conjugated system. This electronic modification affects the compound's spectroscopic properties and chemical reactivity patterns.

Both derivatives maintain the same core styrylquinoline framework and E stereochemical configuration. However, the dimethylaminostyryl analog demonstrates enhanced molecular stability due to increased electron delocalization facilitated by the more electron-rich dimethylamino group. Physical property comparisons reveal that the dimethylaminostyryl derivative exhibits a higher melting point and different solubility characteristics.

The relationship extends to other quinoline-based styryl derivatives, including 2-styrylquinoline analogs that demonstrate different substitution patterns and corresponding property modifications. These structural variations provide a systematic framework for understanding how specific substituent modifications influence overall molecular behavior.

| Compound | Molecular Formula | Molecular Weight | Amino Substitution |

|---|---|---|---|

| Quinoline, 4-(p-methylaminostyryl)- | C18H16N2 | 260.3 g/mol | Methylamino |

| 4-(4-dimethylaminostyryl)quinoline | C19H18N2 | 274.4 g/mol | Dimethylamino |

Isomerism Patterns and E/Z Configuration Stability

The isomerism patterns in Quinoline, 4-(p-methylaminostyryl)- center primarily on the stereochemical configuration of the central styryl double bond. The E isomer represents the exclusively observed and thermodynamically stable configuration under standard conditions. Theoretical calculations and experimental observations consistently demonstrate that the Z isomer would experience significant destabilization due to steric interactions between the quinoline and para-methylaminobenzene substituents.

Energy barrier calculations for E/Z isomerization indicate substantial activation energies required for stereochemical interconversion. Photoisomerization studies on related 4-styrylquinoline systems reveal complex mechanistic pathways involving multiple intermediate states and conformational changes. The specific substitution pattern in the para-methylaminostyryl derivative influences these photochemical processes through electronic effects and steric considerations.

Conformational isomerism also occurs through rotation about single bonds within the molecular framework. The primary rotational degree of freedom involves the carbon-carbon bond connecting the quinoline system to the styryl unit. Computational studies have identified multiple conformational minima corresponding to different rotational orientations of the styryl substituent relative to the quinoline plane.

The stability hierarchy among different isomeric forms follows predictable patterns based on steric and electronic factors. The E configuration minimizes unfavorable intramolecular contacts while maximizing favorable orbital interactions. Alternative conformations involving rotation about single bonds demonstrate moderate energy differences, allowing for conformational flexibility at ambient temperatures.

Research on related styrylquinoline derivatives has revealed that substitution patterns significantly influence isomerization behavior. The para-methylamino substitution in the target compound provides electron-donating character that stabilizes the extended conjugated system and influences photochemical reactivity patterns.

Electronic Structure and Charge Distribution Properties

The electronic structure of Quinoline, 4-(p-methylaminostyryl)- reflects the complex interplay between its constituent aromatic systems and the extended π-conjugation pathway. Density functional theory calculations reveal that the highest occupied molecular orbital resides primarily on the para-methylaminobenzene component, while the lowest unoccupied molecular orbital localizes predominantly on the quinoline heterocyclic system. This orbital distribution creates a natural charge separation that influences the compound's electronic and optical properties.

Molecular electrostatic potential analysis demonstrates distinct regions of electron density variation across the molecular framework. The methylamino substituent creates a region of enhanced electron density, while the quinoline nitrogen exhibits partial positive character due to its heterocyclic environment. The styryl bridge facilitates electronic communication between these regions through its conjugated double bond system.

Charge distribution patterns reveal that the para-methylaminobenzene portion acts as an electron donor, while the quinoline system functions as an electron acceptor. This donor-acceptor relationship establishes the electronic basis for the compound's spectroscopic properties and chemical reactivity. The extended conjugation pathway enables efficient electronic communication across the entire molecular framework.

Frontier molecular orbital energies provide quantitative measures of the compound's electronic characteristics. The energy gap between the highest occupied and lowest unoccupied molecular orbitals determines the compound's optical absorption properties and electronic stability. Comparative studies with related styrylquinoline derivatives demonstrate how substituent modifications systematically influence these electronic parameters.

The quinoline heterocyclic system contributes distinctive electronic properties through its nitrogen heteroatom. This nitrogen center can participate in hydrogen bonding interactions and exhibits basic character that influences the compound's chemical behavior. The aromatic character of both the quinoline and para-methylaminobenzene components ensures extensive electronic delocalization throughout the molecular structure.

Properties

CAS No. |

36281-13-7 |

|---|---|

Molecular Formula |

C18H16N2 |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

N-methyl-4-[(E)-2-quinolin-4-ylethenyl]aniline |

InChI |

InChI=1S/C18H16N2/c1-19-16-10-7-14(8-11-16)6-9-15-12-13-20-18-5-3-2-4-17(15)18/h2-13,19H,1H3/b9-6+ |

InChI Key |

VMPUURGNSACQDO-RMKNXTFCSA-N |

SMILES |

CNC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |

Isomeric SMILES |

CNC1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23 |

Canonical SMILES |

CNC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |

Other CAS No. |

36281-13-7 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Quinoline derivatives are characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The specific compound, 4-(p-methylaminostyryl)-, features a methylamino group at the para position relative to the styryl group on the quinoline core. This structural configuration is crucial for its biological activity and interaction with various molecular targets.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 4-(p-methylaminostyryl)- have shown promising results in inhibiting the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : A study involving quinoline derivatives demonstrated that certain compounds had IC50 values lower than 5 μM against A549 lung cancer cells, indicating potent cytotoxic effects .

| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 3h | A549 | 1.53 | Apoptosis induction |

| 3k | HT29 | 0.77 | Cell cycle arrest |

Antimicrobial Properties

Quinoline derivatives have also been studied for their antimicrobial activities. The structure of 4-(p-methylaminostyryl)- contributes to its ability to inhibit bacterial growth.

- Example : Quinoline-4-methyl esters were synthesized and tested against human nonpancreatic secretory phospholipase A₂ (hnps-PLA₂), with some exhibiting IC50 values as low as 1.5 μM, indicating competitive inhibition .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development targeting various diseases.

- Research Finding : Quinoline derivatives were designed as competitive inhibitors for hnps-PLA₂, showcasing their potential in treating inflammatory conditions .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction of quinoline derivatives with target proteins at the molecular level. This approach aids in predicting the binding affinity and specificity of these compounds.

Fluorescent Dyes

Quinoline derivatives are utilized in the development of fluorescent dyes due to their photophysical properties. The incorporation of p-methylaminostyryl enhances fluorescence, making these compounds suitable for biological imaging applications.

- Application Example : Fluorescent probes based on quinoline structures have been developed for cellular imaging, allowing researchers to visualize cellular processes in real-time.

Preparation Methods

Quinoline Core Construction via Pfitzinger Reaction

The Pfitzinger reaction remains a cornerstone for synthesizing quinoline-4-carboxylic acid derivatives, which serve as precursors for styryl-functionalized quinolines. Zhou et al. demonstrated that reacting N,N-dimethylenaminones with 5-substituted isatins in the presence of trimethylsilyl chloride (TMSCl) generates quinoline-4-carboxylic esters/acids under mild conditions . For example:

This method achieves 85–92% yields and tolerates electron-withdrawing groups on the aniline moiety. The carboxylic acid at position 4 can be converted to an acid chloride using thionyl chloride (SOCl), enabling subsequent coupling with p-methylaminostyryl amines or Grignard reagents .

Styryl Group Introduction via Heck Coupling

Palladium-catalyzed couplings are pivotal for appending styryl groups to the quinoline core. Patel et al. described a Heck reaction between 4-chloroquinoline and N-methyl-4-vinylaniline (synthesized via cesium hydroxide-mediated alkylation ) to form the C–C bond at position 4 . Key steps include:

-

Synthesis of 4-chloroquinoline : Treating quinoline-4-carboxylic acid with phosphorus oxychloride (POCl) yields the acid chloride, which is reduced to 4-chloroquinoline using LiAlH.

-

Heck Coupling :

This method achieves 70–80% yields with regioselectivity controlled by the palladium catalyst .

One-Pot Cyclization-Condensation Approach

A modified Gould-Jacobs reaction enables simultaneous quinoline ring formation and styryl group incorporation. Lator et al. reported a three-component reaction using aniline derivatives , pyruvic acid , and p-methylaminocinnamaldehyde under microwave irradiation . The reaction proceeds via:

-

Formation of anilinomethylenemalonate : Condensation of aniline and pyruvic acid.

-

Cyclization and Styryl Insertion :

Yields reach 65–75% with microwave assistance reducing reaction times to 30 minutes .

Dehydrogenation of Tetrahydroquinoline Precursors

Patents describe dehydrogenating 4-keto-1,2,3,4-tetrahydroquinolines with palladium and hydrogen acceptors (e.g., maleic acid) to yield 4-hydroxyquinolines . For styryl derivatives, the tetrahydro precursor is synthesized by condensing p-methylaminophenylbutenone with isatin derivatives, followed by dehydrogenation:

This method affords 50–60% yields but requires rigorous purification to remove palladium residues .

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents/Catalysts | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Pfitzinger-Heck Coupling | Enaminones, isatins | TMSCl, Pd(OAc) | 70–80 | High regioselectivity, scalability | Multi-step, costly catalysts |

| Gould-Jacobs Condensation | Aniline, pyruvic acid | p-TsOH, microwave | 65–75 | One-pot synthesis, rapid | Moderate yields, narrow substrate scope |

| Dehydrogenation | Tetrahydroquinolines | Pd/C, maleic acid | 50–60 | Direct styryl incorporation | Low yields, purification challenges |

Mechanistic Insights and Optimization

-

Acid Chloride Intermediate : Converting quinoline-4-carboxylic acids to acid chlorides (SOCl) enhances reactivity for nucleophilic attack by styryl amines .

-

Microwave Assistance : Reduces reaction times from 24 hours to 30 minutes in Gould-Jacobs reactions, minimizing side product formation .

-

Palladium Recycling : Using Pd/C instead of Pd(OAc) lowers costs but requires higher temperatures (110°C vs. 90°C) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(p-methylaminostyryl)quinoline derivatives, and how do reaction conditions influence yield?

- Methodological Answer : The Gould-Jacobs reaction is a classical method for synthesizing quinoline derivatives, involving cyclization of anilines with β-keto esters under acidic conditions . For styryl-substituted quinolines, condensation of 4-methylquinoline with p-dimethylaminobenzaldehyde in refluxing acetic anhydride is commonly employed . Transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce styryl groups, but requires precise control of catalysts (e.g., Pd) and inert atmospheres to avoid side reactions . Yield optimization often depends on stoichiometry, solvent polarity, and temperature gradients—reported yields range from 45% to 78% depending on substituent electronic effects .

Q. How do the electronic properties of the styryl group affect the photophysical behavior of 4-(p-methylaminostyryl)quinoline?

- Methodological Answer : The p-methylamino group on the styryl moiety enhances intramolecular charge transfer (ICT), leading to redshifted absorption/emission spectra. Characterize this via UV-Vis (λmax ~450 nm in DMSO) and fluorescence spectroscopy (quantum yield ΦF ~0.3–0.5). Solvatochromism studies in solvents of varying polarity (e.g., hexane to DMSO) can quantify polarity-dependent Stokes shifts . Computational methods (DFT/TD-DFT) are recommended to model HOMO-LUMO gaps and validate experimental data .

Q. What analytical techniques are critical for confirming the structure and purity of 4-(p-methylaminostyryl)quinoline derivatives?

- Methodological Answer : Use a combination of:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regiochemistry via coupling constants (e.g., trans-styryl protons: J = 16 Hz) and aromatic substitution patterns .

- HPLC-MS : Assess purity (>95%) and detect byproducts (e.g., unreacted aldehydes).

- Elemental Analysis : Validate empirical formulas (e.g., C19H18N2 for the parent compound) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antitumor activity of 4-(p-methylaminostyryl)quinoline derivatives while addressing toxicity concerns?

- Methodological Answer :

- In vitro : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays (IC50 values). Include positive controls (e.g., doxorubicin) and normalize data to cell viability .

- Toxicity Mitigation : Parallel testing on non-cancerous cell lines (e.g., HEK-293) to assess selectivity. Monitor apoptosis via flow cytometry (Annexin V/PI staining) .

- In silico : Perform molecular docking against validated targets (e.g., EGFR kinase) to rationalize structure-activity relationships (SAR). Use AutoDock Vina with flexible ligand parameters .

- Safety Protocols : Adhere to LD50 guidelines (e.g., intravenous LDLo = 160 mg/kg in mice) and avoid prolonged exposure due to potential carcinogenicity .

Q. What strategies resolve contradictions in reported biological activities of structurally similar quinoline derivatives?

- Methodological Answer :

- Meta-Analysis : Compile IC50 data from multiple studies (e.g., JNCIAM, Eur. J. Med. Chem.) and apply statistical tests (ANOVA) to identify outliers .

- SAR Reassessment : Systematically vary substituents (e.g., halogens, alkyl chains) and retest under standardized conditions. For example, chloro-substituted analogs show 3.42 µM IC50 vs. MCF-7, whereas methyl groups reduce potency .

- Reproducibility Checks : Validate protocols (e.g., cell culture media, incubation times) to eliminate methodological variability .

Q. How should researchers optimize experimental protocols for studying the photostability of 4-(p-methylaminostyryl)quinoline in biomedical imaging applications?

- Methodological Answer :

- Light Exposure Tests : Irradiate samples with UV/visible light (e.g., 365 nm, 10 mW/cm²) and monitor degradation via HPLC at timed intervals. Use actinometry to quantify photon flux .

- Stabilizers : Co-formulate with antioxidants (e.g., ascorbic acid) or encapsulate in PLGA nanoparticles to reduce photobleaching.

- Quantum Yield Calculations : Measure fluorescence intensity before/after irradiation and calculate retention (%) to compare formulations .

Methodological Frameworks

Q. What frameworks ensure rigorous experimental design when investigating novel quinoline derivatives?

- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Pilot studies to confirm synthetic accessibility (e.g., ≥50 mg scale) .

- Novelty : Prioritize understudied substituents (e.g., sulfonyl groups) over well-characterized analogs .

- Ethical Compliance : Follow IACUC guidelines for in vivo studies, especially given reproductive toxicity risks (e.g., TDLo = 38 mg/kg in rats) .

Q. How can researchers effectively present complex data (e.g., SAR, toxicity) in manuscripts?

- Answer :

- Tables : Summarize IC50, LD50, and photophysical data with error margins (±SD) .

- Supplementary Materials : Deposit raw NMR/HPLC spectra in repositories like Figshare.

- Graphical Abstracts : Use ChemDraw to highlight key structural motifs and biological targets .

Safety and Compliance

Q. What precautions are essential when handling 4-(p-methylaminostyryl)quinoline derivatives in the laboratory?

- Answer :

- PPE : Use nitrile gloves, fume hoods, and eye protection due to NOx emission risks during decomposition .

- Waste Disposal : Neutralize acidic byproducts (e.g., from Gould-Jacobs synthesis) with bicarbonate before disposal .

- Carcinogenicity : Label samples as "Questionable carcinogen" (per EPA TSCA) and restrict open handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.